L-Ribulose: A Comprehensive Technical Guide to its Physicochemical Properties
L-Ribulose: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ribulose, a rare ketopentose monosaccharide, is a key intermediate in microbial metabolism and holds significant potential in various biotechnological and pharmaceutical applications. As an isomer of L-ribose, it serves as a crucial precursor in the synthesis of L-nucleoside analogues, which are vital components in the development of antiviral and anticancer therapeutics.[1][2][3] The growing interest in rare sugars for nutritional and therapeutic purposes underscores the need for a thorough understanding of the physicochemical properties of L-Ribulose. This technical guide provides an in-depth overview of these properties, complete with experimental protocols and pathway visualizations to support researchers in their endeavors.
Physicochemical Properties of L-Ribulose
The fundamental physicochemical properties of L-Ribulose are summarized in the table below, providing a consolidated reference for laboratory applications.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₅ | [4][5] |
| Molecular Weight | 150.13 g/mol | |
| CAS Number | 2042-27-5 | |
| Appearance | Liquid, Syrup | |
| Melting Point | Not applicable (syrup at room temperature) | |
| Boiling Point | 364.2 °C at 760 mmHg | |
| Solubility | Highly soluble in water | |
| Optical Rotation | [α]/D +14.5 ± 3.0° (c=0.1 in H₂O) | |
| Purity | ≥90% (by HPLC) | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of L-Ribulose are outlined below. These protocols are intended to serve as a guide for researchers and can be adapted based on specific laboratory conditions and equipment.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an L-Ribulose sample using an Aminex HPX-87C or HPX-87H column, which are industry standards for carbohydrate analysis.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
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Aminex HPX-87C (for general monosaccharide analysis) or Aminex HPX-87H (for samples containing organic acids) column (300 x 7.8 mm).
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Guard column appropriate for the analytical column.
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Column heater.
Reagents:
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L-Ribulose standard of known purity.
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Ultrapure water (18.2 MΩ·cm).
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Mobile phase: Degassed ultrapure water for HPX-87C or a dilute acid solution (e.g., 0.005 M H₂SO₄) for HPX-87H.
Procedure:
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Sample Preparation:
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Accurately weigh a known amount of the L-Ribulose sample.
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Dissolve the sample in the mobile phase to a final concentration of approximately 10 mg/mL.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
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Instrument Setup and Equilibration:
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Install the guard and analytical columns in the column heater.
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Set the column temperature (e.g., 80-85 °C for HPX-87C, 60-65 °C for HPX-87H).
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Set the RID temperature to be stable and consistent with the column temperature.
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Begin pumping the mobile phase at a low flow rate (e.g., 0.1 mL/min) and gradually increase to the desired flow rate (typically 0.6 mL/min).
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Equilibrate the system until a stable baseline is achieved.
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Analysis:
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Inject a known volume (e.g., 10-20 µL) of the prepared L-Ribulose standard and sample solutions.
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Record the chromatograms for a sufficient duration to allow for the elution of all components.
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Data Analysis:
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Identify the L-Ribulose peak in the sample chromatogram by comparing the retention time with that of the standard.
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Calculate the purity of the sample by determining the percentage of the peak area of L-Ribulose relative to the total peak area of all components in the chromatogram.
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Determination of Optical Rotation
Objective: To measure the specific rotation of L-Ribulose, which is a characteristic property of chiral molecules.
Instrumentation:
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Polarimeter.
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Sodium lamp (589 nm D-line).
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Polarimeter cell (1 dm path length).
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Analytical balance.
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Volumetric flask.
Reagents:
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L-Ribulose sample.
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Solvent (e.g., ultrapure water).
Procedure:
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Sample Preparation:
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Accurately weigh a precise amount of the L-Ribulose sample.
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Dissolve the sample in a known volume of the solvent in a volumetric flask to achieve a specific concentration (e.g., 0.1 g/100 mL or 0.1%).
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Instrument Calibration:
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Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
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Fill the polarimeter cell with the pure solvent (blank).
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Place the cell in the polarimeter and zero the instrument.
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Measurement:
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Rinse the polarimeter cell with the prepared L-Ribulose solution and then fill it, ensuring there are no air bubbles.
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Place the filled cell in the polarimeter and record the observed rotation angle (α).
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Calculation of Specific Rotation:
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The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of L-Ribulose for structural elucidation and confirmation.
Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher).
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NMR tubes.
Reagents:
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L-Ribulose sample.
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Deuterated solvent (e.g., Deuterium oxide, D₂O).
Procedure:
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Sample Preparation:
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Dissolve a small amount of the L-Ribulose sample (typically 5-10 mg) in the deuterated solvent (e.g., 0.5-0.7 mL of D₂O) directly in an NMR tube.
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Data Acquisition:
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Place the NMR tube in the spectrometer.
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Tune and shim the spectrometer to obtain a homogeneous magnetic field.
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Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
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Additional experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
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Data Analysis:
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Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
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Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons in the L-Ribulose molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of L-Ribulose.
Instrumentation:
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Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Reagents:
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L-Ribulose sample.
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Solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
Procedure:
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Sample Preparation:
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Prepare a dilute solution of the L-Ribulose sample in the chosen solvent.
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Analysis:
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Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system coupled to the mass spectrometer.
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Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
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Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
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Data Analysis:
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Analyze the mass spectrum to confirm the molecular weight of L-Ribulose.
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Interpret the fragmentation pattern to gain structural information. For sugars, common fragmentation involves the loss of water molecules and cross-ring cleavages.
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Metabolic Pathway of L-Ribulose
L-Ribulose is a central intermediate in the catabolism of L-arabinose, a common component of plant hemicellulose. The pathway involves the isomerization of L-arabinose to L-ribulose, followed by phosphorylation to L-ribulose-5-phosphate. This is then further metabolized through the pentose (B10789219) phosphate (B84403) pathway.
Caption: Metabolic pathway of L-arabinose catabolism showing the formation and phosphorylation of L-Ribulose.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of L-Ribulose, tailored for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The visualization of the metabolic pathway of L-Ribulose highlights its significant role in carbohydrate metabolism. A thorough understanding of these fundamental characteristics is paramount for the effective utilization of L-Ribulose in the synthesis of novel therapeutic agents and other biotechnological applications.
